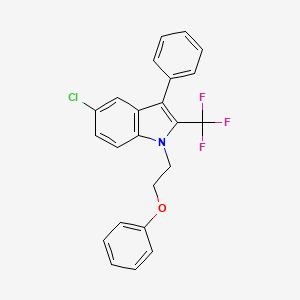

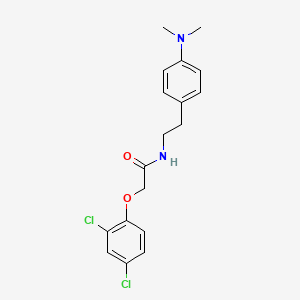

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex ethers often involves multi-step reactions, including bromination, ketal formation, and etherification. The first paper discusses the synthesis of a chlorophenyl ether, an intermediate in the production of the fungicide difenoconazole. This synthesis involves bromination and ketal reaction of a chlorophenoxy acetophenone, yielding a product with high purity and yield under facile conditions . Although the target compound is not synthesized in the paper, the methods described could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the target compound would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques are not explicitly mentioned in the provided papers, but they are standard in the field for determining the structure of organic compounds. The presence of a trifluoromethyl group and a chloro-substituted indole would result in characteristic signals in the NMR spectrum and a distinct fragmentation pattern in MS, aiding in the structural elucidation of the compound.

Chemical Reactions Analysis

The second paper describes a Barbier-type reaction where chloromethyl ethyl ether reacts with carbonyl compounds in the presence of lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl to produce hydroxyethers . This reaction showcases the reactivity of chloromethyl ethers and their potential use in forming carbon-oxygen bonds. The target compound could potentially undergo similar reactions, where the ether moiety reacts with nucleophiles to form new bonds, or the aromatic rings could participate in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the target compound, general properties of similar compounds can be inferred. Ethers typically have relatively low boiling points compared to alcohols with similar molecular weights and are relatively stable under a variety of conditions. The presence of a trifluoromethyl group would likely increase the compound's lipophilicity, which could be relevant for its potential use in drug development. The chloro-substituted indole might contribute to the compound's electronic properties and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study focused on the synthesis, characterization, and biological activity evaluation of 1,3,4 Oxadiazole Derivatives containing an Indole Moiety Bearing-Tetrazole. Indole-3-carbaldehyde and chloro ethyl acetate were key components used in the synthesis process, and the structures of the newly synthesized compounds were characterized by various methods including 1H NMR, 13 CNMR, Mass, and IR analysis. The antimicrobial activity of the novel compounds was screened using the agar disc diffusion method (Muralikrishna et al., 2014).

Polymerization and Material Science

- Research in polymerizations of ethylenic monomers initiated by superacids explored the complexation of some trifluoromethanesulphonates by their conjugate acid. This study revealed the formation of various homoconjugates with large formation constants and investigated conditions under which covalent triflates could be obtained (Souverain et al., 1980).

- A study on the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films synthesized new organosoluble and light-colored polyimides. The study found that the CF3 group and ether group had almost the same effect in lowering the color of the polyimides, but the ether group offered better thermal stability (Jang et al., 2007).

Chemical Synthesis and Reactions

- A reaction involving the intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates catalyzed by boron trifluoride diethyl etherate was studied, leading to the formation of novel 3-phosphonylated indoles (Egorova et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-1-(2-phenoxyethyl)-3-phenyl-2-(trifluoromethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClF3NO/c24-17-11-12-20-19(15-17)21(16-7-3-1-4-8-16)22(23(25,26)27)28(20)13-14-29-18-9-5-2-6-10-18/h1-12,15H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZGGDNKZZLFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CCOC4=CC=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)

![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)